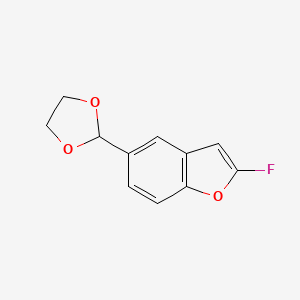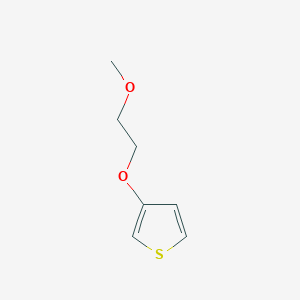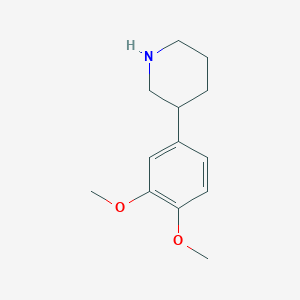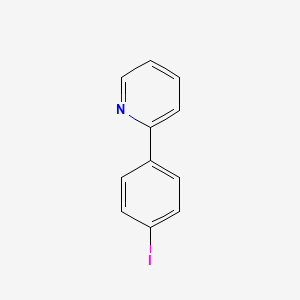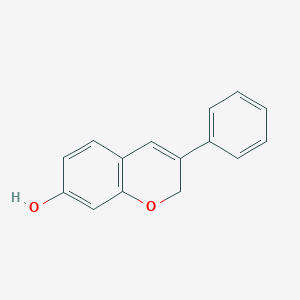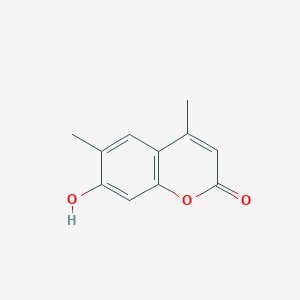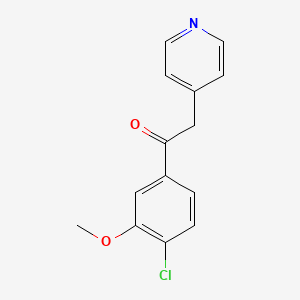
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Descripción general
Descripción
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and 4-pyridylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
1-(3-Chloro-4-methoxyphenyl)-ethanone: Similar structure but lacks the pyridinyl group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone group.
1-(4-Chloro-3-methoxyphenyl)-2-pyridinyl-ethanol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the presence of both the chloro-substituted methoxyphenyl group and the pyridinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12ClNO2 |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-9-11(2-3-12(14)15)13(17)8-10-4-6-16-7-5-10/h2-7,9H,8H2,1H3 |
Clave InChI |
BAZVCUKGXCALRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)CC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-mercaptoethyl]-N'-methylurea](/img/structure/B8758168.png)

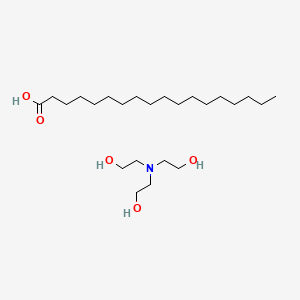
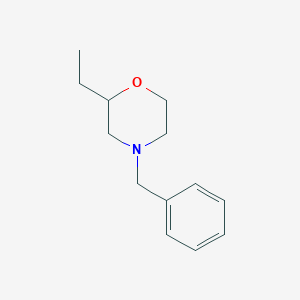

![3-benzyl-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B8758224.png)
